

# Unraveling NSC-65847: A Compound Shrouded in Unverified Claims

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NSC-65847

Cat. No.: B15563967

[Get Quote](#)

For researchers, scientists, and drug development professionals, **NSC-65847** presents a case of uncorroborated potential. While widely listed by commercial suppliers as a novel dual inhibitor of viral and *Streptococcus pneumoniae* neuraminidase, a thorough investigation reveals a significant absence of primary scientific literature to substantiate this claim. This technical guide aims to provide a transparent overview of the available information on **NSC-65847**, focusing on verifiable data from the National Cancer Institute (NCI) and highlighting the current void in evidence for its purported neuraminidase activity.

## Compound Identification and Properties

**NSC-65847** is a complex organic molecule registered in the NCI's Developmental Therapeutics Program (DTP) database. Key identifying information is summarized in the table below.

| Property          | Value                                                                                                                                                           |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NSC Number        | 65847                                                                                                                                                           |
| CAS Number        | 6949-15-1                                                                                                                                                       |
| Molecular Formula | C <sub>34</sub> H <sub>26</sub> N <sub>6</sub> O <sub>13</sub> S <sub>4</sub>                                                                                   |
| Molecular Weight  | 854.85 g/mol                                                                                                                                                    |
| IUPAC Name        | 4-{4-[(E)-2-[4-[(E)-2-(6,8-disulfonaphthalen-2-yl)diazen-1-yl]-3-methylphenyl]diazen-1-yl]-3-methylphenyl}diazen-1-yl)-3-hydroxynaphthalene-2,7-disulfonic acid |

## The Neuraminidase Inhibitor Claim: An Evidence Gap

Numerous chemical vendors describe **NSC-65847** as a "groundbreaking" or "novel" dual inhibitor of both viral and bacterial neuraminidase. Neuraminidase is a critical enzyme for the proliferation of influenza viruses and certain pathogenic bacteria like *Streptococcus pneumoniae*. An effective dual inhibitor could theoretically offer a significant therapeutic advantage.

However, extensive searches of scientific databases, patent libraries, and conference proceedings have failed to yield any primary research that validates this assertion. There is no publicly available data demonstrating the inhibitory activity of **NSC-65847** against any neuraminidase enzyme, nor are there published IC<sub>50</sub> or K<sub>i</sub> values. Consequently, the experimental protocols and signaling pathways related to this claimed mechanism of action remain entirely speculative.

## Verifiable Data: NCI-60 Human Tumor Cell Line Screening

The only verifiable experimental data for **NSC-65847** comes from the NCI-60 screen, a program designed to identify potential anti-cancer agents. The NCI screens compounds against a panel of 60 human cancer cell lines, providing data on their growth-inhibitory effects.

# Experimental Protocol: NCI-60 Human Tumor Cell Lines Screen

The NCI-60 screen is a standardized protocol to assess the anti-cancer activity of compounds.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Cell Lines:** The screen utilizes 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[\[3\]](#)[\[4\]](#)
- **Compound Preparation:** Compounds are typically dissolved in DMSO and diluted to the required concentrations.
- **Assay:** The cell lines are incubated with the test compound at a single high dose (typically  $10^{-5}$  M) for 48 hours.
- **Endpoint Measurement:** The protein content is determined using a sulforhodamine B (SRB) assay. The SRB assay measures cell density by staining total cellular protein.
- **Data Analysis:** The percentage growth is calculated relative to control wells (no compound) and a baseline at the time of compound addition. A value of 100 represents no growth inhibition, while a value of 0 indicates no net growth, and a value of -100 indicates complete cell kill.

The workflow for the NCI-60 screening process can be visualized as follows:



[Click to download full resolution via product page](#)

Caption: A simplified workflow of the NCI-60 Human Tumor Cell Line Screen.

## NCI-60 Screening Data for NSC-65847

The results from the one-dose NCI-60 screen for **NSC-65847** are publicly available through the DTP data search tools. The data indicates that at a concentration of  $1.00 \times 10^{-5}$  M, **NSC-65847** exhibited minimal to no growth-inhibitory activity across the majority of the 60 cell lines tested. The growth percentages for most cell lines were at or near 100%, signifying no significant anti-cancer effect at this concentration.

Table 1: Summary of NCI-60 One-Dose Screening Results for **NSC-65847**

| Cell Line Panel            | Mean Growth Percent |
|----------------------------|---------------------|
| Leukemia                   | > 90%               |
| Non-Small Cell Lung Cancer | > 90%               |
| Colon Cancer               | > 90%               |
| CNS Cancer                 | > 90%               |
| Melanoma                   | > 90%               |
| Ovarian Cancer             | > 90%               |
| Renal Cancer               | > 90%               |
| Prostate Cancer            | > 90%               |
| Breast Cancer              | > 90%               |

Note: This is a summarized representation. Detailed data for each cell line is available on the NCI DTP website.

This lack of significant activity in the NCI-60 screen suggests that **NSC-65847** is unlikely to be a potent broad-spectrum anti-cancer agent.

## Conclusion and Future Directions

**NSC-65847** is a compound with a significant discrepancy between its commercial description and the available scientific evidence. While marketed as a dual neuraminidase inhibitor, there is currently no peer-reviewed data to support this claim. The only verifiable data, from the NCI-60 anti-cancer screen, shows a lack of significant growth-inhibitory activity against a wide range of human cancer cell lines.

For researchers in drug development, this highlights the critical importance of verifying claims from commercial suppliers with primary scientific literature. For those interested in the potential of **NSC-65847** as a neuraminidase inhibitor, the following steps would be necessary:

- **In Vitro Enzyme Inhibition Assays:** Conduct direct enzymatic assays using purified viral (e.g., from influenza A/H1N1, A/H3N2) and bacterial (*S. pneumoniae*) neuraminidases to determine IC<sub>50</sub> values.
- **Cell-Based Antiviral and Antibacterial Assays:** Evaluate the compound's ability to inhibit viral or bacterial replication in cell culture models.
- **Mechanism of Action Studies:** If inhibitory activity is confirmed, further studies would be needed to elucidate the mode of inhibition (e.g., competitive, non-competitive) and the specific interactions with the enzyme's active site.

Until such data is generated and published, **NSC-65847** remains a compound of unproven potential in the context of neuraminidase inhibition. The scientific community should approach its use with caution, relying on empirical validation rather than unsubstantiated claims.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 2. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NCI-60 Human Tumor Cell Lines Screen [norefcpa.no]
- 4. NCI-60 - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Unraveling NSC-65847: A Compound Shrouded in Unverified Claims]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563967#what-is-nsc-65847-compound]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)